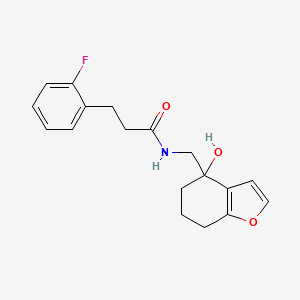

3-(2-fluorophenyl)-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)propanamide

描述

属性

IUPAC Name |

3-(2-fluorophenyl)-N-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FNO3/c19-15-5-2-1-4-13(15)7-8-17(21)20-12-18(22)10-3-6-16-14(18)9-11-23-16/h1-2,4-5,9,11,22H,3,6-8,10,12H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSMMOEPMPJLDTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CO2)C(C1)(CNC(=O)CCC3=CC=CC=C3F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Thiazole-Oxadiazole Propanamide Derivatives

describes compounds 7c–7f , which share the propanamide backbone but incorporate sulfur-containing heterocycles (thiazole and oxadiazole rings) and methyl-substituted phenyl groups. Key differences include:

- Structural Features: 7c–7f: Contain 1,3,4-oxadiazole and 2-amino-1,3-thiazole groups, with sulfanyl linkages. Target Compound: Lacks sulfur heterocycles; instead, it has a tetrahydrobenzofuran core.

- Physicochemical Properties: Molecular weights of 7c–7f range from 375–389 g/mol, significantly higher than the target compound (317.35 g/mol) due to the sulfur heterocycles and additional methyl groups .

Methoxyphenyl and Halogenated Propanamides

lists analogs such as N-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)propanamide (CAS: 560072-77-7) and N-(3-chloro-2-methylphenyl)-3-(4-methoxyphenyl)propanamide (CAS: 544419-01-4). These compounds highlight:

- Substituent Effects :

- Methoxy and chloro groups on the phenyl ring alter electronic properties compared to the target compound’s fluorine atom. Fluorine’s electronegativity may enhance binding to hydrophobic pockets in target proteins.

- The benzodioxol group in 560072-77-7 introduces a fused oxygenated ring, differing from the tetrahydrobenzofuran’s partially saturated structure .

Opioid-Related Fluorophenyl Propanamides

references N-(2-fluorophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide, a compound structurally distinct due to its piperidine-phenylethyl moiety. Such differences imply divergent therapeutic applications (e.g., analgesia vs. non-opioid targets) .

Implications of Structural Differences

- Bioavailability : The target compound’s hydroxy group may improve water solubility compared to sulfur-containing analogs (7c–7f), which have higher molecular weights and lipophilic sulfur atoms.

- Receptor Specificity: The absence of opioid-associated piperidine or morphinan scaffolds (as in compounds) suggests non-opioid mechanisms of action.

- Metabolic Stability : Fluorine’s resistance to oxidation could enhance metabolic stability relative to methoxy or chloro substituents in compounds.

常见问题

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 3-(2-fluorophenyl)-N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)propanamide, and how can reaction efficiency be monitored?

- Methodological Answer :

- Route Selection : Prioritize coupling reactions (e.g., amide bond formation) between 2-fluorophenylpropanoyl chloride and the tetrahydrobenzofuran-derived amine. Use catalysts like HATU/DMAP in anhydrous DMF to enhance yield .

- Efficiency Monitoring : Employ HPLC to track reactant consumption and NMR (1H/13C) for intermediate characterization. For real-time monitoring, inline FTIR can detect functional group transformations (e.g., carbonyl formation) .

Q. How can the logP value of this compound be accurately calculated, given its structural complexity?

- Methodological Answer :

- Apply correction factors (CM) for adjacent functional groups, branching, and hydrogen bonding. For example:

| Structural Feature | Correction Factor (CM) | Reference |

|---|---|---|

| Fluorophenyl proximity to amide | +2 CM | |

| Hydroxy-tetrahydrobenzofuran branching | -2 CM | |

| Intramolecular H-bonding (amide-OH) | +3 CM |

- Sum CM adjustments to refine computational predictions (e.g., using Molinspiration or ACD/Labs). Validate experimentally via reverse-phase HPLC .

Advanced Research Questions

Q. What computational strategies optimize reaction conditions for synthesizing this compound with high enantiomeric purity?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify chiral catalysts (e.g., BINOL-derived phosphoric acids) that favor desired stereochemistry .

- Machine Learning : Train models on reaction databases (e.g., Reaxys) to predict optimal solvent-catalyst pairs. For instance, toluene with 10 mol% (R)-TRIP catalyst may enhance enantioselectivity .

- Process Simulation : COMSOL Multiphysics can simulate mass transfer limitations in heterogeneous catalysis, guiding reactor design (e.g., fixed-bed vs. stirred-tank) .

Q. How should researchers address contradictions between experimental logP values and computational predictions?

- Methodological Answer :

- Systematic Validation :

Experimental Replication : Measure logP in triplicate using shake-flask (octanol/water) and HPLC methods under controlled pH/temperature .

Computational Cross-Check : Compare results across multiple software (e.g., Schrödinger QikProp, ChemAxon) and adjust CM factors for hydrogen bonding .

Statistical Analysis : Apply ANOVA to identify outliers (e.g., solvent impurities) and refine predictive models .

Q. What experimental design frameworks are suitable for studying this compound’s biological activity against enzyme targets?

- Methodological Answer :

- Factorial Design : Use a 2^k design to screen variables (e.g., compound concentration, pH, temperature). Example:

| Factor | Level 1 | Level 2 |

|---|---|---|

| [Compound] | 1 µM | 10 µM |

| pH | 6.5 | 7.4 |

| Temp | 25°C | 37°C |

- Response Surface Methodology (RSM) : Optimize IC50 determinations via central composite design .

- In Silico Docking : AutoDock Vina or Schrödinger Glide can prioritize enzyme targets (e.g., cyclooxygenase-2) for validation via SPR or fluorescence polarization .

Data Contradiction & Theoretical Analysis

Q. How can conflicting NMR data (e.g., unexpected coupling patterns) be resolved during structural elucidation?

- Methodological Answer :

- Advanced NMR Techniques :

- 2D NMR (HSQC, HMBC) : Resolve overlapping signals by correlating 1H-13C couplings. For example, HMBC can confirm amide-carbonyl connectivity .

- Variable Temperature NMR : Identify dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and -40°C .

- DFT-NMR Comparison : Calculate chemical shifts using Gaussian09 with PCM solvent model and compare to experimental data .

Q. What mechanistic insights explain the compound’s stability under oxidative conditions?

- Methodological Answer :

- Radical Scavenging Assays : Use DPPH or ABTS assays to quantify antioxidant activity. Correlate with DFT-calculated HOMO/LUMO energies to predict reactivity .

- Accelerated Stability Testing : Expose the compound to H2O2 (3% w/v) at 40°C for 14 days. Monitor degradation via LC-MS and identify byproducts (e.g., quinone derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。